6-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester
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Overview
Description
6-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C15H17NO2 and a molecular weight of 243.3 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester typically involves the esterification of 6-Ethyl-2-methylquinoline-3-carboxylic acid. The reaction is carried out using ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with carboxylic acid or aldehyde groups.
Reduction: Alcohol derivatives of quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various biochemical effects. The compound may also interact with cellular receptors and modulate signaling pathways, contributing to its pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
- 8-Ethylquinoline-3-carboxylic acid
- 4-Hydroxy-2-methylquinoline-6-carboxylic acid
- 6-Chloro-2-methylquinoline-3-carboxylic acid
Uniqueness
6-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications .
Properties
CAS No. |
892874-68-9 |
---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl 6-ethyl-2-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-4-11-6-7-14-12(8-11)9-13(10(3)16-14)15(17)18-5-2/h6-9H,4-5H2,1-3H3 |
InChI Key |
ZCSLMAZHOOCIJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)C)C(=O)OCC |
Origin of Product |
United States |
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